

An In-depth Technical Guide to 3-Acetylphenanthrene (CAS 2039-76-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetylphenanthrene

Cat. No.: B1329424

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Acetylphenanthrene** (CAS 2039-76-1), a derivative of the polycyclic aromatic hydrocarbon phenanthrene. This document collates critical data on its chemical and physical properties, spectroscopic characterization, synthesis, and potential biological activities, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

3-Acetylphenanthrene is a white to pale yellow crystalline solid. It is characterized by an acetyl group substituted on the third carbon of the phenanthrene backbone.^[1] This compound is generally insoluble in water but soluble in solvents like chloroform and methanol.^[2]

Property	Value	Reference(s)
CAS Number	2039-76-1	[3]
Molecular Formula	C ₁₆ H ₁₂ O	[3]
Molecular Weight	220.27 g/mol	[3]
Appearance	White to pale yellow powder	[4]
Melting Point	67-71 °C	[2][3]
Boiling Point	405.9 °C at 760 mmHg	[2]
Density	1.164 g/cm ³	[2]
Flash Point	180.7 °C	[2]
Storage Temperature	Room Temperature, sealed in dry conditions	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **3-Acetylphenanthrene**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Acetylphenanthrene** in CDCl₃ shows characteristic signals for the aromatic protons of the phenanthrene ring system and a singlet for the acetyl methyl group.

Assignment	Chemical Shift (ppm)
Aromatic H	9.230
Aromatic H	8.704
Aromatic H	8.071
Aromatic H	7.860
Aromatic H	7.855
Aromatic H	7.782
Aromatic H	7.680
Aromatic H	7.609
-COCH ₃	2.739

Data sourced from ChemicalBook.

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data for **3-acetylphenanthrene** is not readily available in the public domain. However, based on general knowledge of substituted aromatic compounds, the carbonyl carbon is expected to appear in the range of 190-220 ppm, while the aromatic carbons will resonate between 110-140 ppm. The methyl carbon of the acetyl group typically appears around 20-30 ppm.

Mass Spectrometry

The mass spectrum of **3-Acetylphenanthrene** shows a molecular ion peak [M]⁺ at m/z 220, corresponding to its molecular weight. The fragmentation pattern is characteristic of an acetylated aromatic compound.

m/z	Relative Intensity (%)	Proposed Fragment
220	80.9	$[M]^+$
205	100.0	$[M-CH_3]^+$
177	50.4	$[M-COCH_3]^+$ or $[M-C_2H_3O]^+$
176	29.1	$[C_{14}H_8]^+$
151	11.7	$[C_{12}H_7]^+$

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

A definitive IR spectrum for **3-Acetylphenanthrene** is not widely published. However, the spectrum is expected to exhibit characteristic absorption bands for the C=O stretch of the ketone at approximately $1680\text{-}1700\text{ cm}^{-1}$, aromatic C-H stretching above 3000 cm^{-1} , and aromatic C=C stretching in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Experimental Protocols

Synthesis of 3-Acetylphenanthrene via Friedel-Crafts Acylation

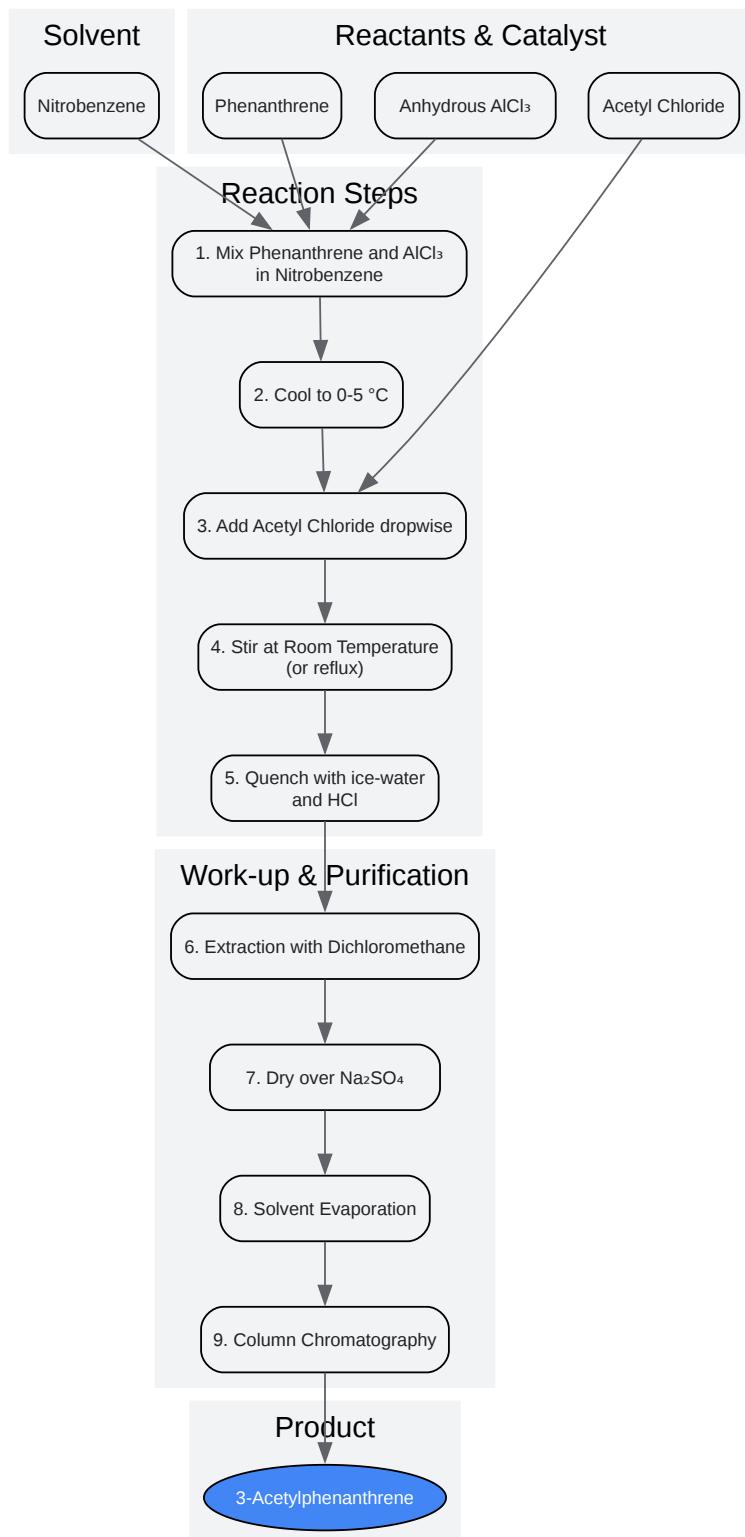
The primary method for the synthesis of **3-Acetylphenanthrene** is the Friedel-Crafts acylation of phenanthrene. The regioselectivity of this reaction is highly dependent on the solvent used, with nitrobenzene favoring the formation of the 3-substituted isomer.

Materials:

- Phenanthrene
- Acetyl chloride
- Anhydrous aluminum chloride ($AlCl_3$)
- Nitrobenzene (anhydrous)

- Dichloromethane
- Ice-cold water
- Dilute hydrochloric acid
- Sodium sulfate (anhydrous)
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:


- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous nitrobenzene.
- To the stirred suspension, add a solution of phenanthrene (1 equivalent) in anhydrous nitrobenzene.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add acetyl chloride (1 to 1.5 equivalents) dropwise from the dropping funnel to the cooled mixture, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture in an ice bath.
- Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

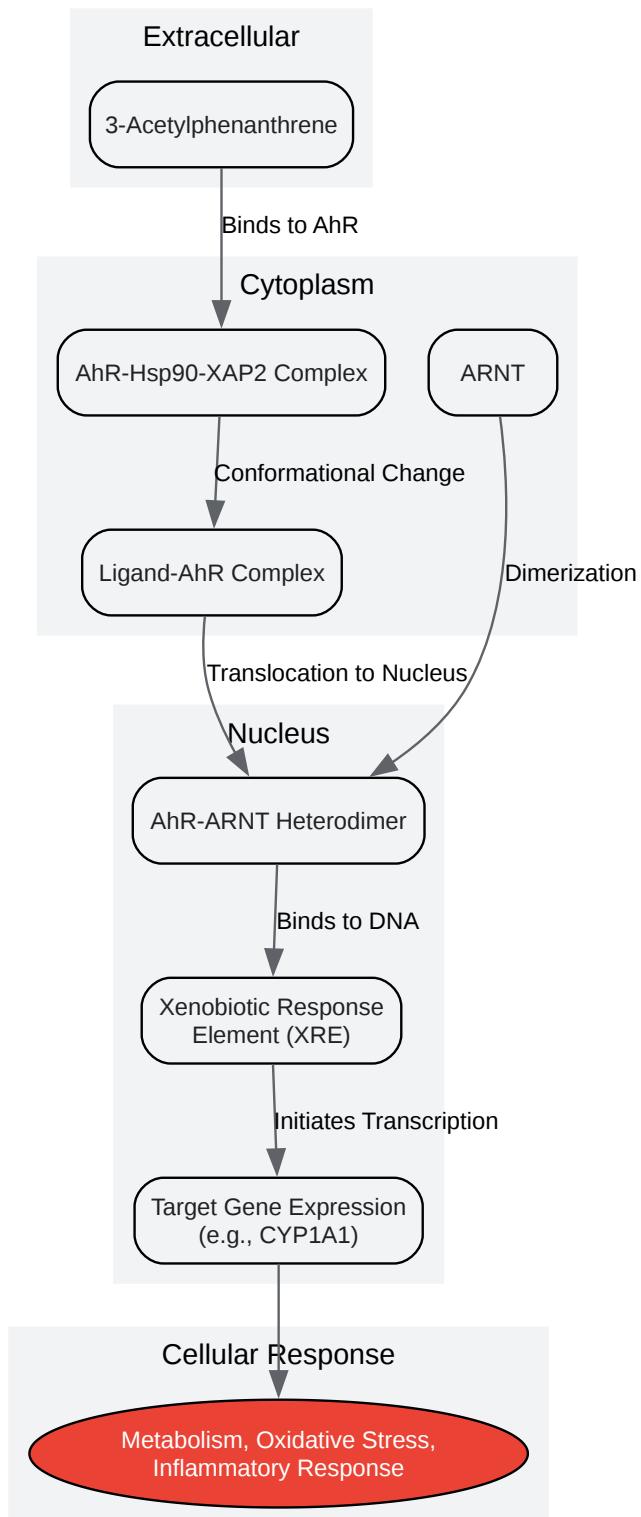
- Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product, a mixture of acetylphenanthrene isomers, can be purified by column chromatography on silica gel, with the **3-acetylphenanthrene** isomer being the major product when nitrobenzene is used as the solvent.

Mandatory Visualizations

Synthesis Workflow

Synthesis of 3-Acetylphenanthrene via Friedel-Crafts Acylation

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-Acetylphenanthrene**.


Potential Biological Activity and Signaling Pathways

While specific biological activities of **3-Acetylphenanthrene** are not extensively documented, phenanthrene and its derivatives are known to possess a range of biological effects, including potential anti-inflammatory and anticancer properties.[\[4\]](#)

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phenanthrenes are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the cellular response to xenobiotics. The substitution pattern on the phenanthrene ring can influence the potency of AhR activation. Activation of the AhR signaling pathway can lead to the expression of various genes, including those involved in metabolism and cellular stress responses.

Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 3-Acetylphenanthrene

[Click to download full resolution via product page](#)**Caption: Potential AhR signaling pathway for 3-Acetylphenanthrene.**

Representative Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential cytotoxicity and anti-inflammatory activity of phenanthrene derivatives. These can be adapted for **3-Acetylphenanthrene**.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

- Human cancer cell line (e.g., HeLa, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- **3-Acetylphenanthrene** stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of the **3-Acetylphenanthrene** stock solution in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.
- Incubate the plate for 24, 48, or 72 hours at 37°C.
- After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 murine macrophage cell line
- Complete cell culture medium
- Lipopolysaccharide (LPS)

- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- 96-well cell culture plates
- **3-Acetylphenanthrene** stock solution in DMSO
- Sodium nitrite (for standard curve)
- Microplate reader

Procedure:

- Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **3-Acetylphenanthrene** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.
- After incubation, collect the cell culture supernatant.
- Mix 50 μ L of the supernatant with 50 μ L of Griess Reagent in a new 96-well plate.
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
- Calculate the percentage inhibition of NO production by the compound compared to the LPS-only control.

Disclaimer

This document is intended for informational and research purposes only. The information provided should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a suitably equipped laboratory and with appropriate safety precautions. The biological activities and signaling pathways described are based on existing literature for related compounds and may not be fully representative of **3-Acetylphenanthrene**. Further research is required to fully elucidate its properties and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ACETYLPHENANTHRENE | 2039-76-1 [chemicalbook.com]
- 2. 3-Acetylphenanthrene technical grade, 90 2039-76-1 [sigmaaldrich.com]
- 3. 1-(Phenanthren-3-yl)ethanone [oakwoodchemical.com]
- 4. 3-ACETYLPHENANTHRENE(2039-76-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Acetylphenanthrene (CAS 2039-76-1)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329424#3-acetylphenanthrene-cas-number-2039-76-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com